Cas no 1225346-96-2 (2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol)

2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol is a brominated naphthalene derivative featuring a nitropropane-1,3-diol functional group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and materials science research. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the nitro and diol groups offer versatility in transformations such as reductions or cyclizations. Its structured aromatic core contributes to stability, making it suitable for controlled synthetic applications. Researchers value this compound for its balanced reactivity and utility in constructing polyfunctionalized naphthalene frameworks.
2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol structure
1225346-96-2 structure
商品名:2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol
CAS番号:1225346-96-2
MF:C13H12NO4Br
メガワット:326.14268
CID:1024219
PubChem ID:70700547

2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol 化学的及び物理的性質

名前と識別子

    • 2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol
    • 2-(6-Bromophthalen-2-yl)-2-nitropropane-1,3-diol
    • KSSNPZNCFVWROI-UHFFFAOYSA-N
    • DB-337711
    • SCHEMBL2776622
    • DTXSID80743367
    • 2-(6-Bromo-naphthalen-2-yl)-2-nitro-propane-1,3-diol
    • 1225346-96-2
    • インチ: InChI=1S/C13H12BrNO4/c14-12-4-2-9-5-11(3-1-10(9)6-12)13(7-16,8-17)15(18)19/h1-6,16-17H,7-8H2
    • InChIKey: KSSNPZNCFVWROI-UHFFFAOYSA-N
    • ほほえんだ: C1=C2C=C(C=CC2=CC(=C1)C(CO)(CO)[N+](=O)[O-])Br

計算された属性

  • せいみつぶんしりょう: 324.99497g/mol
  • どういたいしつりょう: 324.99497g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 86.3Ų

2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM141123-1g
2-(6-bromonaphthalen-2-yl)-2-nitropropane-1,3-diol
1225346-96-2 95%
1g
$*** 2023-04-03
Alichem
A219006504-1g
2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol
1225346-96-2 95%
1g
$998.00 2023-09-03
Crysdot LLC
CD12170968-1g
2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol
1225346-96-2 95+%
1g
$772 2024-07-23
Chemenu
CM141123-1g
2-(6-bromonaphthalen-2-yl)-2-nitropropane-1,3-diol
1225346-96-2 95%
1g
$729 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1762511-1g
2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol
1225346-96-2 98%
1g
¥5434.00 2024-08-09

2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol 関連文献

2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diolに関する追加情報

Introduction to 2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol (CAS No: 1225346-96-2)

2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1225346-96-2, features a unique structural framework that combines a naphthalene ring with bromine substitution at the 6-position and nitro groups on the propane backbone. Such structural motifs are often explored for their potential bioactivity, making this molecule a subject of interest in the development of novel therapeutic agents.

The molecular structure of 2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol consists of a rigid naphthalene core, which is known for its stability and ability to interact with biological targets through hydrophobic and π-stacking interactions. The presence of a bromine atom at the 6-position enhances the electrophilic nature of the naphthalene ring, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, which can be tailored for specific pharmacological applications.

The nitro group substituents on the propane moiety introduce polarity and reactivity to the molecule. Nitro groups can undergo reduction to form amino groups, which are crucial in drug development due to their ability to form hydrogen bonds and participate in metal coordination. Additionally, the nitro group can serve as a handle for further derivatization, allowing chemists to modify the compound's properties for enhanced solubility or target specificity.

In recent years, there has been growing interest in leveraging structural diversity to discover new bioactive molecules. The combination of a bromonaphthalene scaffold with nitro-substituted alcohols has been explored in several high-throughput screening campaigns aimed at identifying compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of this class have shown promise in modulating enzymes involved in signal transduction pathways relevant to diseases such as cancer and neurodegeneration.

One notable area of research involves the use of 2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell proliferation and differentiation, making them attractive targets for therapeutic intervention. The naphthalene ring provides a suitable scaffold for binding to the ATP-binding pocket of kinases, while the nitro and hydroxyl groups can be strategically positioned to interact with key residues in the active site or allosteric pockets. Such interactions can lead to potent inhibition of kinase activity, which is essential for treating conditions like leukemia and rheumatoid arthritis.

Another emerging application lies in the field of photodynamic therapy (PDT). The presence of electron-withdrawing groups like nitro groups can enhance the photochemical properties of organic molecules, making them more effective at generating reactive oxygen species upon irradiation with light. This property has been exploited in designing photosensitizers for PDT applications, where 2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol derivatives have demonstrated efficacy in destroying cancerous cells without harming healthy tissue.

The synthetic accessibility of this compound also contributes to its appeal in medicinal chemistry. The bromonaphthalene moiety can be readily introduced via bromination reactions on pre-existing naphthalene derivatives, while the nitro group can be introduced through electrophilic aromatic substitution or direct synthesis methods. The alcohol functional groups provide additional handles for further derivatization via esterification or etherification reactions, enabling chemists to fine-tune solubility and metabolic stability.

Recent advances in computational chemistry have further accelerated the discovery process involving 2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol. Molecular modeling studies have been instrumental in predicting binding affinities and optimizing lead structures before experimental synthesis. These studies often employ docking algorithms to screen large libraries of compounds against biological targets such as protein kinases or enzymes involved in metabolic pathways. The computational predictions have guided experimental efforts toward more promising candidates with higher potential for therapeutic efficacy.

The role of 2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol extends beyond small-molecule drug discovery into materials science applications. For example, its ability to form π-stacked interactions makes it a candidate for developing organic semiconductors or liquid crystals used in electronic displays and optoelectronic devices. Additionally, its photochemical properties have been explored in designing light-emitting materials or sensors that respond to specific environmental stimuli.

In conclusion, 2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol (CAS No: 1225346-96-2) represents a versatile building block with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an attractive candidate for further exploration in drug development, photodynamic therapy, and advanced materials science. As research continues to uncover new applications for this compound, it is likely that its importance will only grow within these fields.

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